5-Pentanamidopyridine-3-carboxylicacid
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Overview
Description
5-Pentanamidopyridine-3-carboxylicacid is a heterocyclic organic compound that features a pyridine ring substituted with a pentanamide group at the 5-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentanamidopyridine-3-carboxylicacid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Pentanamide Group: The pentanamide group can be introduced via amidation reactions, where a pentanoic acid derivative reacts with an amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amide group may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyridine ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Pentanamidopyridine-3-carboxylicacid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Pentanamidopyridine-3-carboxylicacid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyridine-3-carboxylicacid: Similar structure but lacks the pentanamide group.
5-Aminopyridine-3-carboxylicacid: Similar structure but has an amino group instead of the pentanamide group.
Uniqueness: 5-Pentanamidopyridine-3-carboxylicacid is unique due to the presence of both the pentanamide and carboxylic acid groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-(pentanoylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-2-3-4-10(14)13-9-5-8(11(15)16)6-12-7-9/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
KSYARJALXSCYAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CN=CC(=C1)C(=O)O |
Origin of Product |
United States |
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